
Lamivudine and zidovudine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lamivudine and zidovudine, also known as this compound, is a useful research compound. Its molecular formula is C18H24N8O7S and its molecular weight is 496.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Trials
A significant clinical trial compared the efficacy of lamivudine-zidovudine combination therapy with zidovudine monotherapy in antiretroviral-naive patients. The study involved 129 participants over 24 weeks, followed by an additional 24 weeks of open-label therapy. Results indicated that the combination therapy led to superior increases in CD4+ cell counts (0.08 x 10^9/L vs. 0.02 x 10^9/L; P < .001) and greater reductions in HIV-1 viral load compared to monotherapy .
Outcome Measure | Combination Therapy | Monotherapy | P-Value |
---|---|---|---|
CD4+ Cell Count Increase | 0.08 x 10^9/L | 0.02 x 10^9/L | < .001 |
Viral Load Reduction | -1.33 log10 copies/mL | -0.57 log10 copies/mL | < .001 |
This study concluded that lamivudine-zidovudine combination therapy provides a potent and sustained antiviral effect, making it a preferred choice for initial treatment regimens .
Prevention of Maternal-Infant Transmission
The lamivudine-zidovudine combination has been evaluated for its effectiveness in preventing maternal-infant transmission of HIV during pregnancy and breastfeeding. Observational studies have shown that this combination can reduce transmission rates by up to 50% compared to placebo . A phase 1/phase 2 trial indicated that lamivudine concentrations were therapeutically adequate in amniotic fluid, suggesting effective placental transfer .
Case Study: Maternal-Infant Transmission
In a study involving pregnant women receiving lamivudine-zidovudine, researchers monitored the safety and efficacy of the regimen on maternal health and infant outcomes. The findings highlighted a significant reduction in viral load among treated mothers, correlating with lower rates of HIV transmission to infants .
Resistance Patterns
The combination therapy has been noted for its ability to delay the emergence of resistance mutations associated with zidovudine. However, resistance to lamivudine can develop more rapidly under prolonged treatment . Genotypic analyses revealed specific mutations linked to dual resistance, emphasizing the need for ongoing monitoring and potential adjustments in therapy.
Resistance Type | Mutation Association |
---|---|
Zidovudine Resistance | G333E mutation |
Lamivudine Resistance | Rapid development |
Use in Co-Infections
Lamivudine and zidovudine are also utilized in patients co-infected with hepatitis B virus (HBV) and HIV-1. Discontinuation of lamivudine in these patients can lead to severe exacerbations of hepatitis B, necessitating careful management and monitoring .
Case Study: Co-Infection Management
In a cohort study involving HIV-HBV co-infected patients, those receiving lamivudine-zidovudine demonstrated improved hepatic function compared to those on alternative regimens, highlighting the importance of this combination in managing dual infections effectively .
Análisis De Reacciones Químicas
Phosphorylation to Active Metabolites
Both drugs undergo intracellular phosphorylation to active triphosphate forms, which terminate viral DNA synthesis via reverse transcriptase inhibition.
-
Mechanistic Insight :
Metabolic Pathways and Enzymatic Interactions
Neither drug undergoes significant hepatic metabolism via cytochrome P450 (CYP) enzymes, reducing interactions with CYP-metabolized drugs .
-
Notable Findings :
Stability and Degradation Reactions
Propiedades
Número CAS |
165456-81-5 |
---|---|
Fórmula molecular |
C18H24N8O7S |
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4.C8H11N3O3S/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h3,6-8,16H,2,4H2,1H3,(H,12,17,18);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,8+;6-,7+/m00/s1 |
Clave InChI |
LHCOVOKZWQYODM-CPEOKENHSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-].C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-].C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-].C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Key on ui other cas no. |
165456-81-5 |
Sinónimos |
Combivir lamivudine, zidovudine drug combination |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.